molecular formula C11H13NO3S B3204176 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1029800-35-8

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3204176
CAS No.: 1029800-35-8
M. Wt: 239.29 g/mol
InChI Key: LEVUYFUCJRHCNR-UHFFFAOYSA-N
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Description

2-Methoxyphenylboronic Acid is an arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For instance, (2-Methoxyphenyl)acetic acid has a molecular formula of C9H10O3 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. A study on the chemical reactivity and biological activities of eugenol derivatives provides insights into the chemical reactions of compounds with similar structures .


Physical and Chemical Properties Analysis

Phenolic compounds like 2-Methoxyphenylboronic Acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Synthesis and Characterization

  • The condensation reaction of ortho-vanillin and L-cysteine forms a racemic mixture of 2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, characterized by various techniques including NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).

Supramolecular Aggregation Behavior

  • A study on biocompatible chiral thiazolidine-4-carboxylic acid derivatives, including 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, examined their supramolecular aggregation behavior. The findings suggest potential applications in biosensing and catalysis (Jagtap et al., 2018).

Anticancer Activity

  • Tetra-substituted metallophthalocyanines derived from this compound were synthesized and demonstrated significant anticancer activity against various cancer cell lines (Bilgiçli et al., 2021).

Catalytic Properties

  • 2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, including the methoxyphenyl variant, have been studied for their spectral properties and catalytic behavior, particularly in the context of rhodium complex-catalyzed reactions (Skvortsov et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. While specific information on “2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is not available, related compounds like 5-(2-METHOXYPHENYL)-2-FUROIC ACID have been studied for their interactions .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, 2-Methoxyphenylboronic Acid has certain hazards associated with it .

Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. While specific future directions for “2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” are not available, related compounds like 2-Methoxyphenylboronic Acid are being studied for their potential applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-5,8,10,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVUYFUCJRHCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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